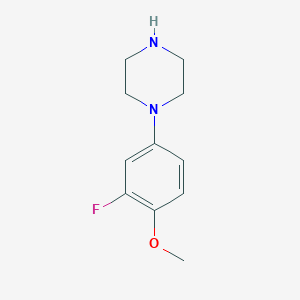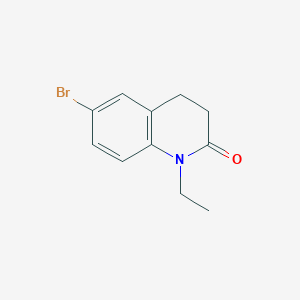amine](/img/structure/B8776153.png)
[(2-Nitrophenyl)methyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Nitrophenyl)methyl](propan-2-yl)amine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group and a nitro group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)methyl](propan-2-yl)amine typically involves the nitration of N-isopropylbenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Nitrophenyl)methyl](propan-2-yl)amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-isopropyl-2-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: N-isopropyl-2-nitrosobenzylamine or this compound derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Nitrophenyl)methyl](propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of [(2-Nitrophenyl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isopropylbenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrobenzylamine: Lacks the isopropyl group, which affects its steric properties and reactivity.
N-methyl-2-nitrobenzylamine: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Uniqueness
[(2-Nitrophenyl)methyl](propan-2-yl)amine is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-[(2-nitrophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
VFFNHRMFPPAZHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8776088.png)

![2-Methyl-6-nitro-3H-imidazo[4,5-B]pyridine](/img/structure/B8776105.png)

![N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine](/img/structure/B8776108.png)






![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol](/img/structure/B8776150.png)

